8-Ethylquinazoline-2,4-diol
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Overview
Description
8-Ethylquinazoline-2,4-diol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of the ethyl group at the 8th position and hydroxyl groups at the 2nd and 4th positions makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 8-Ethylquinazoline-2,4-diol, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium, nickel, and iridium are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase into another where the reaction occurs.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs scalable methods such as metal-catalyzed reactions and microwave-assisted synthesis due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 8-Ethylquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
8-Ethylquinazoline-2,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline-2,4-dione: A closely related compound with similar biological activities.
Quinolines and Quinolones: These compounds share structural similarities and exhibit a broad range of biological activities, including antimicrobial and antitumor properties.
Uniqueness: 8-Ethylquinazoline-2,4-diol is unique due to the presence of the ethyl group at the 8th position and hydroxyl groups at the 2nd and 4th positions, which confer distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-ethyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)11-10(14)12-9(7)13/h3-5H,2H2,1H3,(H2,11,12,13,14) |
InChI Key |
QOIMHXKTPYUYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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